Streptonigrone
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Overview
Description
Streptonigrone is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis Techniques
- Total Synthesis Approaches : Several studies have focused on synthesizing streptonigrone. Chan and Ciufolini (2007) described a total synthesis method incorporating a one-step synthesis of substituted pyridones (Chan & Ciufolini, 2007). Similarly, Boger, Cassidy, and Nakahara (1993) detailed the first total synthesis of streptonigrone based on a room temperature, inverse electron demand Diels-Alder reaction (Boger, Cassidy, & Nakahara, 1993).
Biochemical Transformations
- Transformation from Streptonigrin : Wo et al. (2016) developed a method using flavin reductase to transform streptonigrin into streptonigrone, highlighting a unique oxidative decarboxylation of picolinic acid derivatives (Wo et al., 2016).
Antibacterial and Antitumor Activities
- Investigation of Antibacterial Activity : A study by Kozlova et al. (1990) identified streptonigrone as a minor component of the bruneomycin complex and investigated its physicochemical properties and antibacterial activity (Kozlova et al., 1990).
- Exploration of Antitumor Properties : Severina et al. (2004) explored the antitumor antibiotic streptonigrin and its derivatives, including streptonigrone, as inhibitors of nitric oxide-dependent activation of soluble guanylyl cyclase, providing insights into the biochemical effects of streptonigrin and its derivatives (Severina et al., 2004).
Mechanisms and Biosynthesis
- Insights into Mechanisms and Biosynthesis : Xu et al. (2013) reported on the biosynthetic gene cluster of streptonigrin, providing opportunities to understand the enzymology of novel reactions in the pathway and to create new streptonigrinoid analogues (Xu et al., 2013).
Molecular Interactions
- Molecular Interactions and DNA Cleavage : Capranico et al. (1994) studied the unique sequence specificity of topoisomerase II DNA cleavage stimulation by streptonigrin, suggesting a minor groove binding mode and highlighting its pharmacophore as a determinant of sequence position specificity (Capranico et al., 1994).
properties
CAS RN |
96684-38-7 |
---|---|
Product Name |
Streptonigrone |
Molecular Formula |
C24H22N4O7 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
7-amino-2-[3-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-5-methyl-6-oxo-1H-pyridin-2-yl]-6-methoxyquinoline-5,8-dione |
InChI |
InChI=1S/C24H22N4O7/c1-9-14(10-6-8-13(33-2)22(34-3)19(10)29)15(25)18(28-24(9)32)12-7-5-11-17(27-12)21(31)16(26)23(35-4)20(11)30/h5-8,29H,25-26H2,1-4H3,(H,28,32) |
InChI Key |
KDHCNBXWSJRGJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(NC1=O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
Canonical SMILES |
CC1=C(C(=C(NC1=O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
synonyms |
streptonigrone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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